Phenylpyruvic acid
Overview
Description
Phenylpyruvic acid is an organic compound with the formula C₆H₅CH₂C(O)CO₂H. It is a keto acid that exists in equilibrium with its enol tautomers. This compound is a product of the oxidative deamination of phenylalanine and plays a significant role in metabolic pathways. This compound is particularly notable for its involvement in phenylketonuria, a metabolic disorder where phenylalanine accumulates and is converted into this compound due to reduced activity of the enzyme phenylalanine hydroxylase .
Mechanism of Action
Target of Action
Phenylpyruvic acid (PPA) primarily targets several enzymes. These include L-phenylalanine dehydrogenase in Rhodococcus sp., Hydroxyacid oxidase 1 in humans, Indole-3-pyruvate decarboxylase in Azospirillum brasilense, and a putative uncharacterized protein in Chromobacterium violaceum . These enzymes play crucial roles in various biochemical reactions, including the metabolism of phenylalanine .
Mode of Action
PPA interacts with its targets, primarily enzymes, and influences their activity. For instance, when the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into PPA . This conversion leads to a condition known as Phenylketonuria (PKU) instead of producing tyrosine, which is the normal product of phenylalanine hydroxylase .
Biochemical Pathways
PPA is involved in several biochemical pathways. It is a product of the oxidative deamination of phenylalanine . It is also involved in the Tyrosinemia Type 3 (TYRO3), Phenylketonuria, and Phenylalanine and Tyrosine Metabolism pathways . The compound’s presence in these pathways can lead to various downstream effects, including the development of certain diseases like Phenylketonuria .
Pharmacokinetics
It’s known that the solubility and dissolution rate of ppa can be enhanced at high temperatures, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of PPA’s action are primarily seen in its role in phenylalanine metabolism. When phenylalanine hydroxylase activity is reduced, phenylalanine is converted into PPA instead of tyrosine . This leads to the accumulation of PPA, resulting in conditions like Phenylketonuria .
Action Environment
The action, efficacy, and stability of PPA can be influenced by various environmental factors. For instance, the optimal induction conditions for PPA production were found to be pH 8, 0.04 mM IPTG, optical density at 600 nm of 0.6, and induction at 20 °C for 12 hours . These conditions can significantly impact the production and function of PPA .
Biochemical Analysis
Biochemical Properties
Phenylpyruvic acid is a product of the oxidative deamination of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into this compound . It has been found that this compound inhibits glucose-6-phosphate dehydrogenase (G6PDH) in rat brain homogenates .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce glucose-6-phosphate dehydrogenase activity in rat brain homogenates . This could potentially impact cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme involved in the pentose phosphate pathway . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving Escherichia coli, it was found that the titer of this compound increased from 3.3±0.2 to 3.9±0.1 g/L over time due to the degradation of this compound and low substrate specificity of L-amino acid deaminase .
Metabolic Pathways
This compound is involved in the metabolic pathway of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, phenylalanine accumulates and gets converted into this compound .
Preparation Methods
Phenylpyruvic acid can be synthesized through various methods:
Classical Method: It is produced from aminocinnamic acid derivatives.
Condensation Method: Benzaldehyde and glycine derivatives are condensed to form phenylazlactone, which is then hydrolyzed with acid or base catalysis.
Double Carbonylation: It can also be synthesized from benzyl chloride by double carbonylation.
Chemical Reactions Analysis
Phenylpyruvic acid undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: Reductive amination of this compound gives phenylalanine.
Substitution: It can react with different reagents to form various derivatives.
Common Reagents and Conditions: Acid or base catalysis is commonly used in the hydrolysis of phenylazlactone to produce this compound.
Major Products: Phenylalanine and phenylacetic acid are major products formed from the reactions involving this compound.
Scientific Research Applications
Phenylpyruvic acid has a wide range of applications in scientific research:
Biology: It is involved in metabolic pathways and is a key compound in the study of phenylketonuria.
Medicine: This compound derivatives are used as enzyme inhibitors with therapeutic potential.
Industry: It is used in the production of antimicrobial agents, food preservatives, and flavor compounds.
Comparison with Similar Compounds
Phenylpyruvic acid can be compared with other similar compounds:
Phenylacetic Acid: Both are products of phenylalanine metabolism, but phenylacetic acid is formed through oxidation.
Phenyllactic Acid: This compound is synthesized from this compound and is used as an antimicrobial agent.
Phenylalanine: This compound is a product of the oxidative deamination of phenylalanine.
This compound stands out due to its involvement in metabolic disorders like phenylketonuria and its wide range of applications in various fields.
Biological Activity
Phenylpyruvic acid (PPA), a keto-acid and an intermediate in the metabolism of phenylalanine, plays a significant role in various biological processes. Its primary relevance is observed in phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to the deficiency of the enzyme phenylalanine hydroxylase. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and implications in health and disease.
Metabolic Pathways
This compound is primarily produced through the transamination of phenylalanine, catalyzed by enzymes such as phenylalanine dehydrogenase and tyrosine aminotransferase . The metabolic reaction can be summarized as follows:
This reaction is crucial for maintaining amino acid balance and preventing toxic accumulation of phenylalanine in individuals with PKU .
Enzymatic Interactions
This compound interacts with several enzymes, influencing various metabolic pathways:
Enzyme | Function | Gene Name | Molecular Weight (Da) |
---|---|---|---|
Phenylalanine dehydrogenase | Catalyzes oxidative deamination of L-phenylalanine | pdh | 36,608.615 |
Tyrosine aminotransferase | Converts tyrosine to p-hydroxyphenylpyruvate | TAT | 50,398.895 |
Macrophage migration inhibitory factor | Involved in immune response and macrophage regulation | MIF | 12,476.19 |
These enzymes facilitate the conversion of phenylalanine to this compound and subsequently to other metabolites, impacting neurotransmitter synthesis and immune responses .
Implications in Phenylketonuria (PKU)
In PKU patients, elevated levels of this compound are observed due to the inability to metabolize phenylalanine effectively. This condition can lead to severe neurological consequences if not managed through dietary restrictions or therapeutic interventions. Recent studies have explored innovative treatments such as genetically engineered probiotics that express phenylalanine lyase, which can degrade excess phenylalanine before absorption .
Case Study: Probiotic Treatment in PKU Mice
A study involving homozygous PAHenu2 mice (a model for PKU) demonstrated that treatment with a probiotic expressing a phenylalanine lyase gene significantly reduced blood phenylalanine levels within days. The probiotic's effectiveness was attributed to its ability to metabolize dietary phenylalanine, showcasing a potential therapeutic avenue for managing PKU .
Neurotransmitter Synthesis
Elevated levels of this compound can interfere with the synthesis of critical neurotransmitters such as dopamine and serotonin. This interference occurs because high concentrations of phenylalanine inhibit the activities of tyrosine hydroxylase and tryptophan hydroxylase, enzymes necessary for synthesizing these neurotransmitters .
Research Findings on Neurotransmitter Dynamics
A study investigated the effects of sapropterin dihydrochloride on neurotransmitter synthesis in PKU mice. While sapropterin increased brain biopterin levels, it did not significantly alter dopamine or serotonin levels directly but may enhance neurotransmitter release . This finding underscores the complex interplay between metabolic byproducts like PPA and neurotransmitter dynamics.
Antimicrobial Properties
Emerging research indicates that this compound derivatives, such as phenyllactic acid (PLA), exhibit antimicrobial properties. A novel strain of Bacillus coagulans was found to convert PPA into PLA efficiently, which has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi . This conversion process highlights potential applications for PPA in food preservation and therapeutic contexts.
Properties
IUPAC Name |
2-oxo-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMPGBKDVTSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |
Record name | Phenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042281 | |
Record name | Phenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |
Record name | Phenylpyruvic acid | |
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Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
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Record name | 2-Oxo-3-phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
112 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Oxo-3-phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
156-06-9 | |
Record name | Phenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylpyruvic acid | |
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Record name | Phenylpyruvic acid | |
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URL | https://www.drugbank.ca/drugs/DB03884 | |
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Record name | Benzenepropanoic acid, .alpha.-oxo- | |
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Record name | Phenylpyruvic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
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Record name | 3-phenylpyruvic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |
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Record name | PHENYLPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |
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Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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